molecular formula C4H10N2O B11742948 (2S)-2-(methylamino)propanamide

(2S)-2-(methylamino)propanamide

Cat. No.: B11742948
M. Wt: 102.14 g/mol
InChI Key: QKNFFJHHPCWXTH-VKHMYHEASA-N
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Description

(2S)-2-(methylamino)propanamide is a chemical compound with the molecular formula C₅H₁₂N₂O It is known for its specific stereochemistry, indicated by the (2S) configuration, which refers to the spatial arrangement of atoms around the chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(methylamino)propanamide typically involves the reaction of (S)-2-aminopropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

    Starting Materials: (S)-2-aminopropanoic acid and methylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature, often around 0-5°C, to prevent racemization.

    Catalysts and Reagents: Commonly used catalysts include acid or base catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces carboxylic acids or amides.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2S)-2-(methylamino)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(methylamino)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(2-fluoroethyl)-2-(methylamino)propanamide: Similar structure with a fluorine atom substitution.

    (2S)-N-(2-chlorophenyl)-2-(methylamino)propanamide: Contains a chlorophenyl group, providing different chemical properties.

Uniqueness

(2S)-2-(methylamino)propanamide is unique due to its specific stereochemistry and the presence of a methylamino group. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(2S)-2-(methylamino)propanamide

InChI

InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7)/t3-/m0/s1

InChI Key

QKNFFJHHPCWXTH-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC

Canonical SMILES

CC(C(=O)N)NC

Origin of Product

United States

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